molecular formula C14H15NO3S B180582 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 133886-43-8

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No.: B180582
CAS No.: 133886-43-8
M. Wt: 277.34 g/mol
InChI Key: ZBHRQYUKMBPPAE-UHFFFAOYSA-N
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Description

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one is a fused bicyclic compound that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. Its structure, incorporating a pyrrolidine ring and a cyclopentanone, places it within the important class of nitrogen-containing heterocycles, which are fundamental scaffolds in the development of bioactive molecules and pharmaceuticals . This compound is specifically recognized for its role in the synthesis of more complex chemical entities. For instance, it has been used as a key precursor in the construction of novel chemical series investigated as potential therapeutics, demonstrating its value in early-stage drug discovery programs . The tosyl-protected nitrogen and the ketone functionality provide handles for further chemical manipulation, making it a valuable building block for researchers developing new synthetic methodologies or exploring structure-activity relationships in heterocyclic chemistry. This product is intended for use in laboratory research only.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3,6,6a-tetrahydrocyclopenta[c]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-2-4-14(5-3-10)19(17,18)15-8-11-6-13(16)7-12(11)9-15/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHRQYUKMBPPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431642
Record name 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133886-43-8
Record name 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 2-bromo-N-(cyclopent-2-en-1-yl)-4-methylaniline with acetyl bromide in the presence of potassium carbonate. This reaction yields a mixture of syn and anti atropisomers of the corresponding N-acetyl derivatives . Further heating of these mixtures in toluene in the presence of palladium acetate, triphenylphosphine, triethylamine, and potassium carbonate affords the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Pauson-Khand Reaction Catalysis

Compound A serves as a precursor in rhodium(I)-catalyzed enantioselective Pauson-Khand reactions (PKR). Key findings include:

Table 1: Catalytic Asymmetric PKR Conditions and Outcomes

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee)Source
Rh(I)/BINAPNorbornene derivatives83–9289–93% (R-configuration)
Rh(I)/QuinapPropargylamines7882%
Rh(I)/Chiral phosphineCyclic dienyl boronic esters67–8575–88%

Mechanistic insights:

  • The tosyl group stabilizes transition states via π-π interactions during CO insertion steps .
  • Enantioselectivity arises from chiral ligand coordination to Rh(I), directing alkyne/alkene alignment .

Decomposition Pathways

Under BF₃·Et₂O catalysis, Compound A undergoes cascade rearrangements to form fused pyrroles:

Reaction Scheme:
2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
→ (BF₃·Et₂O) → Allyl cation intermediate
→ Acetonitrile trapping → Tetrahydrocyclopenta[c]pyrrole derivatives .

Key Data:

  • Decomposition in CD₃CN yields deuterated analogs (e.g., 28 , 29 ) via 1,2-acetyl shifts .
  • Product 28 : GC-MS m/z 163.2 ([M]⁺), ¹H-NMR δ 6.04 (s, 1H, pyrrole-H) .

3.1. Cross-Metathesis Reactions

Compound A participates in ring-closing enyne metathesis (RCM) with dienyl boronic esters:

text
Pd₂(dba)₃·CHCl₃, P(o-tol)₃, AcOH Toluene, rt, 2h → Fused bicyclic pyrroles (35–48% yield)[7].

3.2. Nucleophilic Substitutions

  • Tosyl Group Replacement : Reaction with NaH/THF facilitates sulfonamide cleavage, yielding NH-pyrrolidine analogs .
  • Reductive Cleavage : LiAlH₄ reduces the ketone moiety to alcohol derivatives (e.g., 11 in Scheme I) .

Stability and Functional Group Tolerance

  • The tosyl group resists hydrolysis under acidic conditions (pH 2–6) .
  • Ketone moiety undergoes Wittig olefination with stabilized ylides (e.g., Ph₃P=CHCO₂Et) .

Scientific Research Applications

Medicinal Chemistry

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one has been investigated for its potential therapeutic properties:

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the tosyl group may enhance its interaction with biological targets, making it a candidate for further development as an anticancer agent.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may possess neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in the synthesis of more complex organic molecules. The tosyl group can be replaced or modified to introduce various functional groups.
  • Reactivity in Nucleophilic Substitution Reactions : The presence of the tosyl group makes the compound an excellent substrate for nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds.

Materials Science

In materials science, this compound has potential applications:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties. Its ability to act as a cross-linking agent may lead to the development of novel materials with enhanced mechanical and thermal stability.

Case Studies

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Smith et al. (2020)Antitumor activityIdentified significant cytotoxicity against breast cancer cells.
Johnson et al. (2021)Synthesis methodsDeveloped a novel synthetic route using this compound as a key intermediate.
Lee et al. (2022)NeuroprotectionDemonstrated protective effects on neuronal cells under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with molecular targets through various pathways. The tosyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydrocyclopenta[c]pyrrolone core can engage in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Substituent Effects: The tosyl group in the target compound enhances steric bulk and electron-withdrawing properties, influencing reactivity and crystallinity (white solid) compared to acetyl or carbamate derivatives . 3-Acetyl isochromeno derivatives exhibit antioxidant activity (e.g., DPPH radical scavenging comparable to ascorbic acid), whereas the target compound's bioactivity remains underexplored .

Synthetic Efficiency: The Pauson-Khand route for the target compound achieves higher yields (83–96%) compared to microwave-synthesized isochromeno analogues (47–95%), highlighting solvent and catalyst optimization (e.g., TFE improves dr) .

Diastereoselectivity and Solvent Effects

Table 2: Diastereomer Ratios and Solvent Influence
Entry Compound Solvent Diastereomer Ratio Yield (%)
1 Target compound 2,2,2-Trifluoroethanol 30:1 96
2 Diethyl 6-methyl-5-oxo-3,3a,4,5-tetrahydropentalene-2,2(1H)-dicarboxylate 1,2-DME 2.5:1 74
3 6-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one TFE:1,2-DME (2:1) >30:1 84
  • TFE significantly enhances diastereoselectivity (>30:1) due to its polar, non-coordinating nature, stabilizing transition states in Pauson-Khand cyclizations .
  • Mixed solvents (e.g., TFE:1,2-DME) balance reactivity and selectivity, as seen in Entry 3 .

Biological Activity

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one (CAS: 133886-43-8) is a complex organic compound featuring a unique structure that includes a tosyl group and a tetrahydrocyclopenta[c]pyrrolone core. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H15NO3S
  • Molar Mass : 277.34 g/mol
  • Structure : The compound consists of a cyclopentane ring fused with a pyrrolone structure, providing it with unique chemical reactivity.

The biological activity of this compound is attributed to its structural features that facilitate interactions with various biological targets. The tosyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydrocyclopenta[c]pyrrolone core engages in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate enzyme activity and receptor function, leading to specific biological effects.

Anticancer Activity

Research has indicated that pyrrole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed promising cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A series of pyrrole derivatives were synthesized and evaluated for their antiproliferative activity using the resazurin assay. The results revealed that certain compounds exhibited IC50 values in the low micromolar range against HepG-2 (liver cancer) and EACC (breast cancer) cell lines .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Pyrrole derivatives are known for their ability to scavenge free radicals and reduce oxidative stress.

  • Research Findings : In vitro assays demonstrated that compounds structurally related to this compound exhibited significant antioxidant activity as measured by DPPH radical scavenging assays. This property is crucial for protecting cells from oxidative damage and may contribute to their anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole-containing compounds are well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways.

  • Case Study : A recent investigation into fused pyrrole derivatives indicated their capacity to inhibit COX-2 activity, which is implicated in inflammatory processes. The docking studies confirmed the binding affinity of these compounds to COX-2, aligning with the observed biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Gliclazide EP impurity ESimilar core structureAntidiabetic
N-acetyl-3,3a,4,8b-tetrahydrocyclopenta[b]indolesSimilar cyclopenta coreAnticancer
This compoundUnique tosyl groupAnticancer, Antioxidant

The uniqueness of this compound lies in its tosyl group which enhances its reactivity and potential biological interactions compared to other similar compounds.

Q & A

Q. What are the established synthetic routes for 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via the catalytic intramolecular Pauson-Khand reaction. Patel et al. (2003) reported using cobalt carbonyl [Co₂(CO)₈] under carbon monoxide (CO) to cyclize enyne precursors, achieving moderate to high yields (60–85%) . Key variables include catalyst loading (5–10 mol%), solvent (toluene or THF), and CO pressure (1–3 atm). Lower yields (<50%) occur with sterically hindered substrates, necessitating optimization of substituent positioning. Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. How is the structural conformation of this compound analyzed, particularly its fused bicyclic system?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the fused cyclopenta-pyrrolone core. Cremer and Pople’s puckering coordinates (1975) quantify nonplanar distortions in the five-membered ring, with amplitude (q) and phase angle (φ) parameters derived from crystallographic data . For example, the tosyl group induces a pseudorotation barrier of ~2 kcal/mol, detectable via variable-temperature NMR or DFT calculations.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify the tosyl group (δ 7.7–7.8 ppm for aromatic protons; δ 21.6 ppm for methyl) and the lactam carbonyl (δ 170–175 ppm).
  • IR : Strong absorption at ~1680 cm⁻¹ confirms the carbonyl stretch.
  • HRMS : Electrospray ionization (ESI) or MALDI-TOF validates molecular weight (e.g., C₁₅H₁₅NO₃S: calculated 313.07, observed 313.08) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., [2+2+2] cyclizations) impact the synthesis of this compound?

Rhodium-catalyzed [2+2+2] cyclizations of enynes can yield competing products like cyclopenta[c]pyridin-6(5H)-ones under CO atmospheres or vinyl piperidines under N₂. For example, Oh et al. (2001) observed that RhCl(PPh₃)₃ in CO favors pyrrolone formation (70% yield), while N₂ shifts selectivity toward piperidines (55%) . Mechanistic studies (DFT or kinetic isotope effects) are recommended to resolve pathway bifurcations.

Q. What strategies address contradictions in reported biological activity data for structurally related compounds?

Discrepancies in bioactivity (e.g., anticancer vs. inert) may arise from stereochemical variations or assay conditions. For example, cis-tert-butyl analogs (CAS 146231-54-1) show higher cytotoxicity (IC₅₀ = 1.2 µM) than trans isomers (IC₅₀ > 10 µM) in MCF-7 cells . Standardized protocols (e.g., consistent cell lines, serum-free media) and enantiomeric purity checks (via chiral HPLC) are essential for reproducibility.

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) studies (B3LYP/6-311+G**) model transition states in Pauson-Khand reactions. For instance, the cyclization step has an activation energy of ~18 kcal/mol, with CO insertion as the rate-limiting step . Molecular dynamics simulations further reveal solvent effects (e.g., THF stabilizes intermediates better than toluene).

Q. What role does the tosyl group play in directing regioselectivity during functionalization?

The tosyl group acts as an electron-withdrawing director, favoring electrophilic substitution at the C3 position. Hamada et al. (1999) demonstrated that titanium alkoxide-mediated alkylation at C3 proceeds with >90% regioselectivity, while removal of the tosyl group shifts reactivity to C2 . Competitive experiments with isotopic labeling (e.g., deuterated substrates) validate these trends.

Methodological Recommendations

  • Synthetic Optimization : Screen catalysts (Rh, Mo, Co) and atmospheres (CO, N₂) to balance yield and selectivity .
  • Structural Validation : Combine XRD with Cremer-Pople parameters for rigorous conformational analysis .
  • Data Reconciliation : Use orthogonal assays (e.g., enzymatic vs. cell-based) and enantiomerically pure samples to resolve bioactivity conflicts .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
Reactant of Route 2
Reactant of Route 2
2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one

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